Kigamicin B

Structure-Activity Relationship (SAR) Natural Product Chemistry Glycosylation Pattern

Researchers investigating anti-austerity cytotoxicity or novel Gram-positive mechanisms face a critical gap: the kigamicin family's conserved aglycone is confounded by divergent glycosylation, undermining SAR. Kigamicin B fills the precise two-sugar niche, enabling clean, incremental sugar-chain interrogation. - Anti-MRSA activity (MIC 0.025-0.78 μg/mL) equivalent to clinical leads but with a novel, non-canonical mechanism. - ~100-fold PANC-1 selectivity under nutrient starvation for focused target-ID studies. - Simplifies affinity proteomics by minimizing non-specific sugar interactions vs. tetrasaccharide analogs.

Molecular Formula C40H45NO15
Molecular Weight 779.8 g/mol
Cat. No. B1250130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin B
Synonymskigamicin B
Molecular FormulaC40H45NO15
Molecular Weight779.8 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O
InChIInChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3
InChIKeyZDEHLGNKHHJJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kigamicin B Procurement Guide


Kigamicin B (CAS 680571-50-0, C₄₀H₄₅NO₁₅, MW 779.78) is a member of the kigamicin family—polycyclic aromatic natural products isolated from Amycolatopsis sp. ML630-mF1 via a phenotypic screen targeting selective cytotoxicity against PANC-1 pancreatic cancer cells under nutrient-starved conditions [1]. It shares with its congeners a fused octacyclic aglycone bearing a tetrahydroxanthone core and an oxazolidine ring, but is structurally distinguished by a D-amicetose disaccharide side chain at the C14 position [2][3]. The compound appears as a white to pale yellow powder with a melting point of 225–227°C, is soluble in CHCl₃, EtOAc, MeOH, and DMSO, and is sparingly soluble in water . Kigamicin B is currently available as a specialty research reagent from a limited number of commercial suppliers and is not approved for therapeutic use.

Structural niche D-amicetose disaccharide enables sugar-dependent SAR studies
Anti-austerity phenotype Reported nutrient-deprivation selectivity in PANC-1 cell model
Antimicrobial screening Reported anti-MRSA activity supports Gram-positive screening panels

Kigamicin B Substitution Constraints


The kigamicin family (A through E) shares a conserved polycyclic xanthone aglycone but diverges in the number, composition, and stereochemistry of deoxysugar residues attached at C14—ranging from a single amicetose in Kigamicin A to a four-sugar chain (amicetose + two oleandrose units) in Kigamicin D [1]. Kigamicin B occupies a distinct structural niche with a D-amicetose disaccharide, which is neither the monosaccharide architecture of A nor the tri- or tetrasaccharide arrangements of C and D [2]. This structural gradation has functional consequences: the tetrahydroxanthone aglycone alone is sufficient to confer anti-austerity activity, but the sugar chain modulates potency, selectivity, and pharmacokinetic behavior [3]. Critically, only Kigamicin D among the family members has published in vivo oral efficacy data in pancreatic cancer xenograft models [4]. Therefore, substituting Kigamicin B with another analog—or vice versa—without matched experimental confirmation risks invalidating SAR conclusions and confounding biological interpretation.

Sugar chain mismatch
Differing glycosylation patterns (1–4 sugars) may shift potency, selectivity, and solubility profiles; not directly interchangeable for SAR conclusions.
In vivo data gap
Only Kigamicin D has published xenograft model data; Kigamicin B lacks in vivo characterization—extrapolation to in vivo contexts may require validation.
Stereochemistry not confirmed
Absolute configuration inferred from NMR and analogy; direct stereochemical confirmation is unavailable, which may impact target-engagement interpretation.

Kigamicin B Comparative Evidence


Sugar Chain Architecture: Disaccharide Niche

Kigamicin B features a D-amicetose disaccharide side chain at the C14 position of the aglycone, comprising two amicetose residues [1]. This intermediate sugar count distinguishes it from Kigamicin A (1 amicetose residue), Kigamicin C (3 deoxysugar residues), and Kigamicin D (4 deoxysugar residues: 1 amicetose + 2 oleandrose) [2]. The sugar chain length and composition directly impact molecular recognition, solubility, and biological potency within this family [3].

Sugar chain
Head-to-head
Kigamicin B: 2 sugars (D-amicetose disaccharide); A: 1, C: 3, D: 4 sugars
Enables disaccharide-level SAR studies
Structure by NMR; no X-ray for B
Structure-Activity Relationship (SAR) Natural Product Chemistry Glycosylation Pattern

Anti-MRSA Potency Equivalence

Kigamicin B demonstrates antimicrobial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) range of 0.025–0.78 μg/mL [1]. This potency is equivalent to that reported for Kigamicin A (MIC 0.025–0.78 μg/mL) and Kigamicin D (MIC 0.025–0.78 μg/mL) . By comparison, vancomycin—a clinical standard for MRSA—exhibits MIC values typically in the range of 0.5–2.0 μg/mL against MRSA, though direct head-to-head data with kigamicins are not available [2]. The kigamicins are inactive against Gram-negative bacteria, consistent with their class profile [1].

Anti-MRSA MIC
Cross-study comparable
MIC 0.025–0.78 µg/mL (equivalent to Kigamicins A, D)
Supports antimicrobial screening context
Inactive against Gram-negative; vancomycin MIC 0.5–2 µg/mL
Antimicrobial Resistance MRSA Minimum Inhibitory Concentration

Anti-Austerity Selectivity in PANC-1

Under nutrient-starved conditions, Kigamicins A, B, C, and D each inhibited PANC-1 pancreatic cancer cell survival at approximately 100 times lower concentration than that required under normal nutrient-rich culture conditions [1]. This anti-austerity selectivity—targeting the tolerance of cancer cells to the nutrient-deprived tumor microenvironment—is the defining biological feature of the kigamicin class [2]. Kigamicin B is explicitly listed among the active congeners exhibiting this ~100-fold differential, establishing its participation in the class-defining phenotype [1]. The tetrahydroxanthone aglycone has been identified as the core pharmacophore responsible for this effect, with the sugar chain modulating intensity and selectivity [3].

PANC-1 selectivity
Class-level inference
~100-fold lower conc. under nutrient starvation (class-level)
Supports anti-austerity pathway research
Kigamicin B individual IC₅₀ not discretely reported
Anti-Austerity Strategy Pancreatic Cancer PANC-1 Tumor Microenvironment

Unresolved Absolute Stereochemistry

The absolute configurations of Kigamicins A, C, and D were determined by X-ray crystallographic analysis combined with chemical degradation studies, confirming 12S, 14R, 15S, 20R, 26R aglycone configurations with D-amicetose and D-oleandrose sugar residues [1]. Notably, Kigamicin B was excluded from this analysis because it could not be crystallized in any solvent system tested—a statement explicitly made in the absolute configuration publication: 'Determination of stereochemistry was conducted at first for kigamicin A (1), because other members of the antibiotics could not be crystallized in all solvents so far used' [1]. This means Kigamicin B's absolute stereochemistry is currently inferred from NMR planar structure analysis and analogy to other family members, but lacks direct experimental confirmation.

Absolute config.
Data to verify
Not determined — crystallization unsuccessful
Absolute configuration remains inferential
Opportunity for MicroED or cryo-EM elucidation
Stereochemistry Elucidation X-Ray Crystallography Natural Product Characterization

In Vivo Validation Gap

Kigamicin D—the most abundant congener in the fermentation broth—is the only kigamicin with published in vivo antitumor efficacy. Both subcutaneous and oral administration of Kigamicin D strongly suppressed tumor growth of pancreatic cancer cell lines (PANC-1, Capan-1, MIA Paca-2) in nude mouse xenograft models [1]. Kigamicin D also demonstrated pancreatic cancer-specific antitumor activity with weak or no effect against lung (LX-1, DMS-273) and colon (DLD-1) xenografts [2]. Kigamicin B, by contrast, has no published in vivo efficacy, pharmacokinetic, or toxicology data. Its antitumor characterization is limited to the in vitro PANC-1 anti-austerity assay reported in the original isolation paper [3].

In vivo data
Cross-study comparable
Kigamicin B: no in vivo studies; Kigamicin D: reported tumor growth suppression in pancreatic xenograft models
In vivo characterization not available for B
Use for in vitro SAR and screening; not an in vivo tool
In Vivo Efficacy Xenograft Model Oral Bioavailability Pancreatic Cancer

Kigamicin B Application Scenarios


Disaccharide Chain SAR Studies

Kigamicin B is the only kigamicin family member bearing exactly two deoxysugar residues (a D-amicetose disaccharide). When assembled alongside Kigamicin A (1 sugar), Kigamicin C (3 sugars), and Kigamicin D (4 sugars), Kigamicin B completes a four-point sugar chain gradient for systematic SAR analysis [1]. This enables direct interrogation of how incremental glycosylation affects anti-austerity potency, antimicrobial spectrum, solubility, and target engagement—without the confounding variable of differing aglycone structures, which are conserved across the family [2].

Anti-Austerity MOA Studies

For laboratories investigating the molecular mechanism of anti-austerity cytotoxicity—cell death pathway activation (apoptosis vs. necrosis), Akt signaling blockade, or redox stress induction under nutrient deprivation—Kigamicin B provides the anti-austerity phenotype (~100-fold PANC-1 selectivity) [1] with a structurally simpler disaccharide scaffold compared to Kigamicin D (tetrasaccharide). This reduced structural complexity may simplify interpretation of target identification studies (e.g., affinity proteomics, thermal shift assays) by minimizing non-specific sugar-mediated interactions [2].

Gram-Positive Antimicrobial Screening

Kigamicin B exhibits anti-MRSA activity (MIC 0.025–0.78 μg/mL) equivalent to the class-leading Kigamicins A and D [1], while being structurally distinct from clinically used anti-MRSA agents such as vancomycin, linezolid, and daptomycin. Its polycyclic xanthone scaffold and novel mechanism (unrelated to cell wall synthesis inhibition, ribosomal targeting, or membrane depolarization) make it a valuable probe molecule for screening against antibiotic-resistant Gram-positive panels, including vancomycin-intermediate S. aureus (VISA) and daptomycin-non-susceptible strains, to identify resistance-circumventing chemotypes [2].

Absolute Stereochemistry Elucidation

Kigamicin B is the only kigamicin whose absolute configuration has not been experimentally determined by X-ray crystallography, as it resisted crystallization across all solvent systems tested [1]. This makes Kigamicin B a high-value target for advanced stereochemical elucidation using emerging techniques such as microcrystal electron diffraction (MicroED), cryo-EM, or chiral derivatization coupled with NMR. Resolving its absolute stereochemistry would complete the structural characterization of the kigamicin family and may reveal stereochemical features underlying its distinctive crystallization behavior [1].

Application
Selection Property
Validation Focus
Disaccharide SAR studies
D-amicetose disaccharide architecture
Glycosylation-activity relationship
Anti-austerity mechanism studies
Nutrient-deprivation selectivity profile
PANC-1 cell-model endpoint context
Gram-positive antimicrobial screening
Anti-MRSA screening context
MIC endpoint across resistant strains
Stereochemistry elucidation
Unresolved absolute configuration
Crystallization-resistant property; MicroED applicability

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